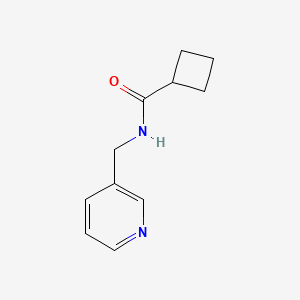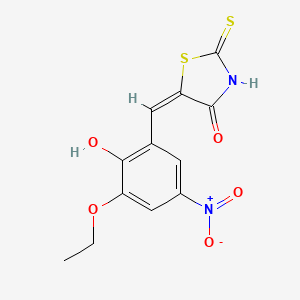![molecular formula C19H27Cl2NO5 B5139301 1-[4-(2,6-dichloro-4-methylphenoxy)butyl]-4-methylpiperidine oxalate](/img/structure/B5139301.png)
1-[4-(2,6-dichloro-4-methylphenoxy)butyl]-4-methylpiperidine oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(2,6-dichloro-4-methylphenoxy)butyl]-4-methylpiperidine oxalate, also known as JNJ-7925476, is a potent and selective antagonist for the kappa opioid receptor (KOR). KOR is a G-protein coupled receptor that is widely distributed in the central nervous system and plays an important role in the regulation of pain, stress, and addiction. JNJ-7925476 has gained increasing attention in recent years due to its potential therapeutic applications in the treatment of various neurological and psychiatric disorders.
Mecanismo De Acción
1-[4-(2,6-dichloro-4-methylphenoxy)butyl]-4-methylpiperidine oxalate acts as a competitive antagonist at KOR, which inhibits the binding of endogenous opioid peptides, such as dynorphin, to the receptor. This blockade of KOR signaling leads to the modulation of various downstream signaling pathways, including the regulation of neurotransmitter release, ion channel activity, and gene expression. 1-[4-(2,6-dichloro-4-methylphenoxy)butyl]-4-methylpiperidine oxalate has been shown to selectively block the aversive and dysphoric effects of KOR activation, while sparing the analgesic and rewarding effects of mu and delta opioid receptor activation.
Biochemical and Physiological Effects:
1-[4-(2,6-dichloro-4-methylphenoxy)butyl]-4-methylpiperidine oxalate has been found to produce a range of biochemical and physiological effects in preclinical models. These include the modulation of neurotransmitter release, such as dopamine, serotonin, and norepinephrine, as well as the regulation of ion channel activity, such as calcium and potassium channels. 1-[4-(2,6-dichloro-4-methylphenoxy)butyl]-4-methylpiperidine oxalate has also been shown to affect gene expression in various brain regions, including the prefrontal cortex, amygdala, and hippocampus.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[4-(2,6-dichloro-4-methylphenoxy)butyl]-4-methylpiperidine oxalate has several advantages for lab experiments, including its high potency and selectivity for KOR, as well as its favorable pharmacokinetic properties, such as good oral bioavailability and brain penetration. However, there are also some limitations to its use, such as its potential off-target effects on other receptors or signaling pathways, as well as its limited solubility and stability in aqueous solutions.
Direcciones Futuras
There are several future directions for research on 1-[4-(2,6-dichloro-4-methylphenoxy)butyl]-4-methylpiperidine oxalate. One area of interest is the development of novel KOR antagonists with improved pharmacological properties, such as increased selectivity and reduced off-target effects. Another area of interest is the investigation of the therapeutic potential of 1-[4-(2,6-dichloro-4-methylphenoxy)butyl]-4-methylpiperidine oxalate in various neuropsychiatric disorders, such as depression, anxiety, and addiction. Additionally, there is a need for further studies on the biochemical and physiological effects of 1-[4-(2,6-dichloro-4-methylphenoxy)butyl]-4-methylpiperidine oxalate in various brain regions and cell types.
Métodos De Síntesis
The synthesis of 1-[4-(2,6-dichloro-4-methylphenoxy)butyl]-4-methylpiperidine oxalate involves several steps, including the reaction of 2,6-dichloro-4-methylphenol with n-butyl lithium to form the corresponding phenoxide, which is then reacted with 1,4-dibromobutane to yield 1-(4-bromobutyl)-2,6-dichloro-4-methylphenol. The latter compound is then reacted with 4-methylpiperidine to form the final product, which is isolated as the oxalate salt.
Aplicaciones Científicas De Investigación
1-[4-(2,6-dichloro-4-methylphenoxy)butyl]-4-methylpiperidine oxalate has been extensively studied in preclinical models of pain, stress, and addiction. It has been shown to produce potent and selective blockade of KOR-mediated effects, such as antinociception, dysphoria, and aversion. 1-[4-(2,6-dichloro-4-methylphenoxy)butyl]-4-methylpiperidine oxalate has also been found to have anxiolytic and antidepressant-like effects in animal models of anxiety and depression. These findings suggest that 1-[4-(2,6-dichloro-4-methylphenoxy)butyl]-4-methylpiperidine oxalate may have therapeutic potential in the treatment of various neuropsychiatric disorders.
Propiedades
IUPAC Name |
1-[4-(2,6-dichloro-4-methylphenoxy)butyl]-4-methylpiperidine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25Cl2NO.C2H2O4/c1-13-5-8-20(9-6-13)7-3-4-10-21-17-15(18)11-14(2)12-16(17)19;3-1(4)2(5)6/h11-13H,3-10H2,1-2H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMBIDSXIYHUVJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CCCCOC2=C(C=C(C=C2Cl)C)Cl.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27Cl2NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(2,6-Dichloro-4-methylphenoxy)butyl]-4-methylpiperidine;oxalic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2E)-N-isobutyl-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-2-methyl-2-butenamide](/img/structure/B5139226.png)
![(3S*)-1-ethyl-4-(3-{5-[2-(1H-indol-3-yl)ethyl]-1,3,4-oxadiazol-2-yl}propanoyl)-3-methyl-2-piperazinone](/img/structure/B5139228.png)
![methyl 3-{[N-(2,5-dimethoxyphenyl)-N-(phenylsulfonyl)glycyl]amino}-4-methylbenzoate](/img/structure/B5139236.png)

![N-benzyl-3-chloro-5-(4-chlorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5139251.png)

![1-{[1-(4-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-(2-methoxybenzyl)piperazine](/img/structure/B5139264.png)
![N~2~-(methylsulfonyl)-N~2~-phenyl-N~1~-[2-(2-pyridinylthio)ethyl]glycinamide](/img/structure/B5139270.png)
![N-(5-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-3-ethyl-4-oxo-2-thioxo-1-imidazolidinyl)-3-fluorobenzamide](/img/structure/B5139278.png)

![3-chloro-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-4-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5139294.png)
![4-(3,3-dimethyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl)-2-ethoxyphenyl acetate](/img/structure/B5139303.png)
![8-[2-(3-phenoxyphenoxy)ethoxy]quinoline](/img/structure/B5139309.png)
